molecular formula C6H5ClFNO2S B2654815 5-Chloro-3-methylpyridine-2-sulfonyl fluoride CAS No. 2260932-35-0

5-Chloro-3-methylpyridine-2-sulfonyl fluoride

Cat. No.: B2654815
CAS No.: 2260932-35-0
M. Wt: 209.62
InChI Key: MBBOHRHXEPDYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methylpyridine-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group attached to a pyridine ring, which is further substituted with a chlorine atom at the 5-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto the pyridine ring. One common method is the reaction of 5-chloro-3-methylpyridine with a sulfonyl fluoride reagent under suitable conditions. For example, the reaction can be carried out using sulfuryl fluoride (SO2F2) in the presence of a base such as triethylamine. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylpyridine-2-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these transformations may vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be employed, depending on the desired transformation.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

5-Chloro-3-methylpyridine-2-sulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.

    Chemical Biology: It can be used as a probe to study enzyme mechanisms and protein interactions due to its reactive sulfonyl fluoride group.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. The compound may inhibit enzyme activity by forming a stable covalent adduct with the enzyme, thereby blocking its function. The specific molecular targets and pathways involved depend on the particular biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxypyridine-3-sulfonyl chloride
  • 2-Chloro-3-methylpyridine-5-boronic acid
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Uniqueness

5-Chloro-3-methylpyridine-2-sulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry. The sulfonyl fluoride group is particularly reactive towards nucleophiles, making it a valuable tool for chemical biology studies.

Properties

IUPAC Name

5-chloro-3-methylpyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBOHRHXEPDYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1S(=O)(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.